methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate
Description
Methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate is a chiral ester characterized by a hydroxyl group and a 4-cyanophenyl substituent at the stereogenic C2 position. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 197.18 g/mol. The 4-cyanophenyl group imparts strong electron-withdrawing effects, influencing reactivity and stability .
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)9(12)8-4-2-7(6-11)3-5-8/h2-5,9,12H,1H3/t9-/m1/s1 |
InChI Key |
ZMVCFIDIBISAFX-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=C(C=C1)C#N)O |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate typically involves the esterification of (2R)-2-(4-cyanophenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Methyl (2R)-2-(4-cyanophenyl)-2-oxoacetate.
Reduction: Methyl (2R)-2-(4-aminophenyl)-2-hydroxyacetate.
Substitution: Methyl (2R)-2-(4-cyanophenyl)-2-alkoxyacetate or methyl (2R)-2-(4-cyanophenyl)-2-aminoacetate.
Scientific Research Applications
Methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the cyanophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Key analogs differ in substituents on the phenyl ring, altering electronic and steric properties:
Functional Group Modifications
- Hydroxyl vs. Oxo Groups : Methyl 2-(4-methoxyphenyl)-2-oxoacetate () replaces the hydroxyl with a ketone, increasing electrophilicity and altering reactivity in nucleophilic additions or condensations .
- Ester Alkyl Groups: Ethyl esters (e.g., Ethyl 2-(4-cyanophenyl)acetate, ) exhibit slower hydrolysis rates compared to methyl esters due to increased steric bulk .
Electronic and Stereochemical Effects
- Electron-Withdrawing Groups: The 4-cyano group in the target compound lowers the pKa of the α-hydroxy group (predicted ~10–12), increasing acidity compared to methoxy- or chloro-substituted analogs . This enhances susceptibility to racemization under basic conditions, as observed in phosphinyl analogs during silica gel chromatography ().
- Stereochemical Stability : The R-configuration is preserved in analogs like methyl (2R)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate (), where bulky substituents (Br, Cl) hinder epimerization .
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